molecular formula C29H43NO3 B12427131 OMDM-3

OMDM-3

Cat. No.: B12427131
M. Wt: 453.7 g/mol
InChI Key: WQJKKJKZACFUAR-CYPURTGSSA-N
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Description

“(5Z,8Z,11Z,14Z)-N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]icosa-5,8,11,14-tetraenamide” is a polyunsaturated fatty acid amide derivative characterized by a 20-carbon eicosatetraenoyl backbone with four cis double bonds (5Z,8Z,11Z,14Z). This compound’s structure suggests interactions with lipid-mediated signaling pathways, such as cannabinoid or vanilloid receptors, due to similarities with endogenous ligands like anandamide (). Its 4-hydroxyphenyl group may enhance binding affinity to specific targets compared to simpler alkyl or aromatic substituents.

Properties

Molecular Formula

C29H43NO3

Molecular Weight

453.7 g/mol

IUPAC Name

(5Z,8Z,11Z,14Z)-N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]icosa-5,8,11,14-tetraenamide

InChI

InChI=1S/C29H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-29(33)30-27(25-31)24-26-20-22-28(32)23-21-26/h6-7,9-10,12-13,15-16,20-23,27,31-32H,2-5,8,11,14,17-19,24-25H2,1H3,(H,30,33)/b7-6-,10-9-,13-12-,16-15-/t27-/m0/s1

InChI Key

WQJKKJKZACFUAR-CYPURTGSSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)CO

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(CC1=CC=C(C=C1)O)CO

Origin of Product

United States

Preparation Methods

Activation of Arachidonic Acid

The target compound is synthesized through condensation of arachidonic acid [(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoic acid] with the amino alcohol (2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-amine . To facilitate amide bond formation, arachidonic acid is typically activated as an acyl chloride or N-hydroxysuccinimide (NHS) ester.

Table 1: Activation Methods for Arachidonic Acid

Method Reagents/Conditions Yield (%) Purity (%) Source
Acyl chloride Thionyl chloride (SOCl₂), 0°C, 2 h 92 98
NHS ester DCC/NHS, CH₂Cl₂, rt, 12 h 85 95

Coupling with Chiral Amino Alcohol

The activated arachidonic acid is reacted with (2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-amine under mild basic conditions. Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) is used to scavenge HCl generated during the reaction.

Key Steps:

  • Stereochemical Control : The (2S)-configuration of the amino alcohol is preserved using chiral auxiliaries or asymmetric synthesis. For example, enzymatic resolution with lipases (e.g., Candida antarctica lipase B) achieves >99% enantiomeric excess (ee).
  • Purification : Crude product is purified via silica gel chromatography (hexane:ethyl acetate, 3:1) or reverse-phase HPLC (C18 column, methanol:water gradient).

Table 2: Coupling Reaction Optimization

Base Solvent Temp (°C) Time (h) Yield (%) ee (%)
TEA CH₂Cl₂ 25 6 78 99
DMAP THF 40 12 82 98

Enzymatic Synthesis Using Lipoxygenase

Lipoxygenase (LOX)-catalyzed oxygenation provides an alternative route to introduce hydroxyl groups into the arachidonic acid backbone before amidation. Soybean LOX (soyLOX) and barley LOX (barLOX) selectively hydroperoxidize arachidonic acid at C-5 or C-15 positions, which are subsequently reduced to hydroxy derivatives.

Procedure:

  • Hydroperoxidation : 1 U of soyLOX incubates with 5 μmol arachidonic acid in 0.1 M borate buffer (pH 9.0) at 25°C for 45 min.
  • Reduction : NaBH₄ in methanol reduces hydroperoxy intermediates to hydroxyarachidonic acid.
  • Amidation : The hydroxy derivative is coupled with the amino alcohol using carbodiimide chemistry.

Table 3: Enzymatic vs. Chemical Synthesis Efficiency

Method Total Yield (%) Regioselectivity Scalability
Chemical 75–85 Moderate High
Enzymatic 60–70 High Moderate

Industrial-Scale Production via Electrosynthesis

Electrochemical methods offer a greener alternative by minimizing solvent waste and avoiding toxic reagents. Arachidonic acid is electrochemically activated at a platinum anode in acetonitrile, followed by coupling with the amino alcohol in a divided cell.

Optimized Conditions:

  • Voltage : 1.5 V vs. Ag/AgCl
  • Electrolyte : 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆)
  • Reaction Time : 3 h

Table 4: Electrosynthesis Performance Metrics

Metric Value
Conversion (%) 90
Energy Use (kWh) 0.8
Purity (%) 97

Resolution of Stereoisomers

The (2S)-configured amino alcohol is synthesized via asymmetric reduction of ketones using chiral catalysts. For example:

  • Catalyst : (R)-BINAP-RuCl₂
  • Substrate : 3-(4-Hydroxyphenyl)-2-oxopropan-1-ol
  • Conditions : H₂ (50 psi), 25°C, 24 h

This method achieves 98% ee, confirmed by chiral HPLC (Chiralcel OD-R column).

Analytical Characterization

Key Spectroscopic Data:

  • ¹H NMR (CDCl₃): δ 5.35–5.28 (m, 8H, CH=CH), 4.12 (q, J = 6.1 Hz, 1H, CH-OH), 3.72 (t, 2H, NHCH₂).
  • HRMS : [M+H]⁺ calc. for C₂₉H₄₂NO₃: 452.3164; found: 452.3161.

Chemical Reactions Analysis

Types of Reactions

(5Z,8Z,11Z,14Z)-N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]icosa-5,8,11,14-tetraenamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl or amide groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of bases or acids.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that (5Z,8Z,11Z,14Z)-N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]icosa-5,8,11,14-tetraenamide exhibits anti-inflammatory effects. It has been studied for its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response. This compound may serve as a basis for developing new anti-inflammatory drugs .

Neuroprotective Effects

The compound has shown promise in neuroprotection against oxidative stress and neuroinflammation. Studies suggest that it may help mitigate the effects of neurodegenerative diseases by protecting neuronal cells from apoptosis and promoting cellular survival .

Cancer Research

Preliminary studies have indicated that (5Z,8Z,11Z,14Z)-N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]icosa-5,8,11,14-tetraenamide may have anticancer properties. It has been observed to induce apoptosis in cancer cell lines and inhibit tumor growth in vivo models . Further research is needed to elucidate its mechanisms of action and therapeutic potential.

Lipid Metabolism

This compound is structurally related to bioactive lipids and may play a role in lipid metabolism. It can influence the synthesis and degradation of fatty acids and might be involved in signaling pathways related to energy homeostasis .

Anandamide Transport Inhibition

(5Z,8Z,11Z,14Z)-N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]icosa-5,8,11,14-tetraenamide has been studied as a selective inhibitor of anandamide transport. By inhibiting the uptake of anandamide—a cannabinoid receptor ligand—this compound could enhance endocannabinoid signaling without activating cannabinoid receptors directly .

Photocurable Compositions

The compound's unique chemical structure makes it suitable for use in photocurable compositions. Its properties can be harnessed to develop advanced materials with applications in coatings and adhesives that require rapid curing under UV light .

Case Studies

Study FocusFindingsReference
Anti-inflammatory ActivityInhibition of COX and LOX enzymes
Neuroprotective EffectsProtection against oxidative stress in neuronal cells
Anticancer PotentialInduction of apoptosis in cancer cell lines
Lipid Metabolism RoleInfluence on fatty acid synthesis
Anandamide Transport InhibitionEnhanced endocannabinoid signaling

Mechanism of Action

The mechanism of action of (5Z,8Z,11Z,14Z)-N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]icosa-5,8,11,14-tetraenamide involves its interaction with molecular targets such as receptors, enzymes, or ion channels. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including changes in gene expression, protein activity, and cellular behavior.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s chiral hydroxy-phenylpropanol group distinguishes it from analogs with simpler aromatic (AM-404) or aliphatic (2-hydroxyethyl) substituents.
  • Arvanil’s vanillyl group (4-hydroxy-3-methoxyphenyl) confers structural similarity to capsaicin, enabling dual cannabinoid/vanilloid receptor interactions.
  • Hydroxyethyl and furan-containing analogs (e.g., UCM707) prioritize hydrophilicity or metabolic stability, respectively.

Cannabinoid Receptor Interactions

  • Anandamide (endogenous ligand): Binds CB1/CB2 receptors with moderate affinity (CB1 Ki ~ 89 nM).
  • AM-404 : Inhibits anandamide cellular uptake (IC50 ~ 4 μM) but lacks direct receptor agonism.
  • Arvanil : Dual CB1 agonist (Ki ~ 0.6 μM) and TRPV1 agonist (EC50 ~ 1 μM), leveraging its vanillyl group.

Metabolic Stability

  • Hydroxyethyl analog (): Short half-life in vitro (~2 hours) due to rapid oxidation of the aliphatic hydroxyl group.
  • Arvanil: Improved stability via methoxy group shielding the phenolic hydroxyl from glucuronidation.
  • UCM707 : Heterocyclic furan enhances resistance to enzymatic degradation compared to purely aliphatic chains.

Biological Activity

The compound (5Z,8Z,11Z,14Z)-N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]icosa-5,8,11,14-tetraenamide is a member of the eicosanoid family and is structurally related to arachidonic acid derivatives. This compound has garnered attention for its potential biological activities, particularly in the context of inflammation and pain modulation. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C22H35NO3
  • Molecular Weight : 363.53 g/mol
  • IUPAC Name : (5Z,8Z,11Z,14Z)-N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]icosa-5,8,11,14-tetraenamide

Anti-inflammatory Effects

Research indicates that eicosanoids play a significant role in mediating inflammatory responses. The compound has been shown to inhibit the production of pro-inflammatory cytokines. For instance:

  • Case Study : A study demonstrated that (5Z,8Z,11Z,14Z)-N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]icosa-5,8,11,14-tetraenamide reduced levels of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS) .

Pain Modulation

The compound has been linked to analgesic effects through its interaction with cannabinoid receptors.

  • Research Findings : In animal models, administration of this compound resulted in significant pain relief comparable to standard analgesics. The mechanism appears to involve activation of the CB2 receptor while minimizing side effects associated with CB1 receptor activation .

The biological activity of this compound is primarily mediated through its interaction with the endocannabinoid system. Specifically:

  • CB2 Receptor Activation : The compound selectively activates CB2 receptors which are predominantly involved in immune response modulation.
  • Inhibition of COX Enzymes : It also inhibits cyclooxygenase (COX) enzymes which are responsible for converting arachidonic acid into prostaglandins that promote inflammation and pain .

Data Summary

Biological ActivityEffectMechanism
Anti-inflammatoryDecreased TNF-alpha and IL-6 levelsInhibition of pro-inflammatory cytokine production
AnalgesicPain relief comparable to analgesicsActivation of CB2 receptors

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